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Compound of Interest

Compound Name:
N-Methoxy-N-methyltetrahydro-

2H-pyran-4-carboxamide

Cat. No.: B175082 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of

tetrahydropyran-4-carboxylic acid Weinreb amide, a valuable intermediate in pharmaceutical

and chemical research. This document outlines the primary starting materials, detailed

experimental protocols for key synthetic transformations, and quantitative data to facilitate

reproducible and efficient synthesis.

Overview of Synthetic Strategy
The synthesis of tetrahydropyran-4-carboxylic acid Weinreb amide, also known as N-methoxy-

N-methyl-tetrahydropyran-4-carboxamide, primarily involves two key stages:

Synthesis of Tetrahydropyran-4-carboxylic Acid: This heterocyclic carboxylic acid serves as

the foundational building block.

Formation of the Weinreb Amide: The carboxylic acid is then converted to the corresponding

N-methoxy-N-methylamide.

This guide will detail a commercially viable route for the first stage and present several effective

methods for the second stage.
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Synthesis of Tetrahydropyran-4-carboxylic Acid
A robust and scalable synthesis of tetrahydropyran-4-carboxylic acid begins with the cyclization

of diethyl malonate and bis(2-chloroethyl) ether. This is followed by hydrolysis and a controlled

decarboxylation to yield the desired product.

Synthetic Pathway

Step 1: Cyclization

Step 2: Hydrolysis

Step 3: Decarboxylation

Diethyl Malonate

Diethyl tetrahydropyran-4,4-dicarboxylate

Base, Solvent
50-100 °C

Bis(2-chloroethyl) ether

Base, Solvent
50-100 °C

Tetrahydropyran-4,4'-dicarboxylic acid

Base (e.g., NaOH)
40-50 °C

Tetrahydropyran-4-carboxylic acid

Heat (120-130 °C)
in Xylene/Paraffin oil

Click to download full resolution via product page

Caption: Synthetic route to tetrahydropyran-4-carboxylic acid.

Experimental Protocols
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Step 1: Cyclization to Diethyl tetrahydropyran-4,4-dicarboxylate

To a suitable reaction vessel, add diethyl malonate (1.0 mole), bis(2-chloroethyl) ether (1.0

mole), a base (such as sodium hydroxide or potassium carbonate, 2 to 5 moles), and a

suitable solvent (e.g., acetone, DMF, or toluene).

Heat the reaction mixture to a temperature between 50-100 °C.

Monitor the reaction for completion.

Upon completion, the intermediate, diethyl tetrahydropyran-4,4-dicarboxylate, can be

isolated.

Step 2: Hydrolysis to Tetrahydropyran-4,4'-dicarboxylic acid

The diethyl tetrahydropyran-4,4-dicarboxylate (1.0 mole) is subjected to hydrolysis using a

base such as sodium hydroxide (5.0 moles).

The reaction is typically carried out at a temperature of 40-50 °C.

After complete hydrolysis, the pH of the reaction mixture is adjusted to 1.0-2.0 to precipitate

the dicarboxylic acid.

Step 3: Decarboxylation to Tetrahydropyran-4-carboxylic acid

Charge a reaction vessel with xylene (150.0 L for 35.0 kg of starting diacid) and paraffin oil

(2.5 kg).

Heat the solvent mixture to 120-130 °C.

Carefully add the tetrahydropyran-4,4'-dicarboxylic acid (35.0 kg) in portions, controlling the

evolution of carbon dioxide.

After the addition is complete, distill the degassed solvent to isolate the final product,

tetrahydropyran-4-carboxylic acid.

Quantitative Data
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Step
Starting
Materials

Key Reagents
Temperature
(°C)

Molar Yield (%)

Cyclization

Diethyl malonate,

Bis(2-

chloroethyl) ether

Base (e.g.,

NaOH, K2CO3)
50-100 -

Hydrolysis

Diethyl

tetrahydropyran-

4,4-dicarboxylate

Base (e.g.,

NaOH)
40-50 -

Decarboxylation

Tetrahydropyran-

4,4'-dicarboxylic

acid

Xylene, Paraffin

oil
120-130 85

Synthesis of Tetrahydropyran-4-carboxylic Acid
Weinreb Amide
The conversion of tetrahydropyran-4-carboxylic acid to its Weinreb amide can be achieved

through several methods. These typically involve the activation of the carboxylic acid followed

by reaction with N,O-dimethylhydroxylamine.

Synthetic Pathway Overview

Tetrahydropyran-4-carboxylic acid

Activated Carboxylic Acid
(e.g., Acid Chloride, Mixed Anhydride)

Activation

Tetrahydropyran-4-carboxylic acid
Weinreb Amide

Coupling Agents or
Activating Agents

N,O-Dimethylhydroxylamine
Hydrochloride
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To cite this document: BenchChem. [Starting Materials for Tetrahydropyran-4-Carboxylic Acid
Weinreb Amide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b175082#starting-materials-for-tetrahydropyran-4-
carboxylic-acid-weinreb-amide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 5 Tech Support

https://www.benchchem.com/product/b175082#starting-materials-for-tetrahydropyran-4-carboxylic-acid-weinreb-amide
https://www.benchchem.com/product/b175082#starting-materials-for-tetrahydropyran-4-carboxylic-acid-weinreb-amide
https://www.benchchem.com/product/b175082#starting-materials-for-tetrahydropyran-4-carboxylic-acid-weinreb-amide
https://www.benchchem.com/product/b175082#starting-materials-for-tetrahydropyran-4-carboxylic-acid-weinreb-amide
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b175082?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b175082?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

